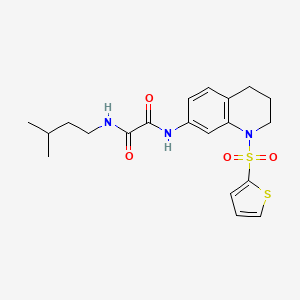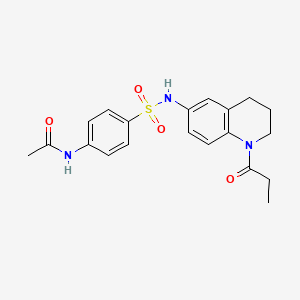![molecular formula C20H19BO4 B2962638 [3,5-双(苄氧基)苯基]硼酸 CAS No. 906665-99-4](/img/structure/B2962638.png)
[3,5-双(苄氧基)苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3,5-Bis(benzyloxy)phenyl]boronic acid” is a chemical compound with the molecular formula C20H19BO4 . It has a molecular weight of 334.18 .
Molecular Structure Analysis
The molecular structure of “[3,5-Bis(benzyloxy)phenyl]boronic acid” is represented by the InChI code: 1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 . This indicates the connectivity and hydrogen count of its atoms .Chemical Reactions Analysis
Boronic acids, including “[3,5-Bis(benzyloxy)phenyl]boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .Physical And Chemical Properties Analysis
“[3,5-Bis(benzyloxy)phenyl]boronic acid” is a solid compound that should be stored in a refrigerator .科学研究应用
催化与化学合成
[3,5-双(苄氧基)苯基]硼酸及其衍生物在各种催化和合成应用中至关重要。例如,衍生物3,5-双(全氟癸基)苯基硼酸被用作“绿色”催化剂,利用全氟癸基的吸电子效应和在全氟可回收相中的不可移动性,促进直接酰胺缩合反应(Ishihara, Kondo, & Yamamoto, 2001)。类似地,邻位取代芳基硼酸在空间位阻大的邻位取代芳基硼酸的合成中至关重要,为使用常见的双(茚哪基)二硼难以进行的合成提供了解决方案(Fang, Kaur, Yan, & Wang, 2005)。
材料科学与纳米技术
在材料科学中,这些化合物对纳米技术和新材料的开发做出了重大贡献。例如,通过涉及芳基和烷基硼酸的合成策略构建了基于硼的树状纳米结构,证明了硼酸在先进材料合成中的关键作用(Christinat, Scopelliti, & Severin, 2007)。
分子识别与传感器技术
苯基硼酸,如与[3,5-双(苄氧基)苯基]硼酸相关的苯基硼酸,由于其结合侧链二醇的能力,对糖识别至关重要。这种特性被用于创建复杂的传感器技术。一个值得注意的应用涉及苯基硼酸接枝、聚乙二醇包裹的单壁碳纳米管的调制,其中苯基硼酸作为关键的结合配体,影响碳纳米管的光学特性以进行糖检测(Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012)。
环境影响与毒性研究
硼酸衍生物,如[3,5-双(苄氧基)苯基]硼酸,越来越多地用于制药和其他工业应用,引发了对其环境影响的担忧。对硼酸抗菌衍生物(如他硼唑)及其对蓝细菌的影响的研究揭示了该化合物对这些生物的生长和光合装置的剂量依赖性影响,突出了硼酸的生态影响(Niemczyk, Pogrzeba, Adamczyk-Woźniak, & Lipok, 2020)。
生物评价与抗癌潜力
含有硼酸基团的化合物,包括[3,5-双(苄氧基)苯基]硼酸的衍生物,正在评估其抗癌潜力。例如,含有二席夫基团的硼酸化合物在降低石川子宫内膜癌细胞的细胞活力方面显示出有希望的结果,暗示了它们在癌症治疗中的潜在治疗应用(Salih, 2019)。
作用机制
Target of Action
The primary target of [3,5-Bis(benzyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, [3,5-Bis(benzyloxy)phenyl]boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by [3,5-Bis(benzyloxy)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for various organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors affecting the pharmacokinetics of chemical compounds.
Result of Action
The molecular effect of [3,5-Bis(benzyloxy)phenyl]boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds. On a cellular level, the effects would depend on the specific organic compounds being synthesized and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of [3,5-Bis(benzyloxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in a refrigerated environment to maintain its stability .
安全和危害
未来方向
The future directions of “[3,5-Bis(benzyloxy)phenyl]boronic acid” and similar boronic acids lie in their potential applications in various chemical reactions, particularly in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . As research progresses, new methods of synthesis and applications of these compounds may be discovered.
生化分析
Biochemical Properties
[3,5-Bis(benzyloxy)phenyl]boronic acid plays a significant role in biochemical reactions. It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Stille coupling reactions
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium
Metabolic Pathways
Boronic acids are generally involved in carbon-carbon bond formation in Suzuki-Miyaura coupling reactions
属性
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWRMMUXJAOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)


![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)

![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)